Cas no 1248098-79-4 (1-Indan-5-ylmethyl-piperazine)

1-Indan-5-ylmethyl-piperazine 化学的及び物理的性質
名前と識別子
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- 1-Indan-5-ylmethyl-piperazine
- 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine
- STL485574
- 1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine
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- MDL: MFCD16778378
- インチ: 1S/C14H20N2/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16/h4-5,10,15H,1-3,6-9,11H2
- InChIKey: FVJCHMFTMNEUHK-UHFFFAOYSA-N
- ほほえんだ: N1(CCNCC1)CC1C=CC2CCCC=2C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 223
- トポロジー分子極性表面積: 15.3
1-Indan-5-ylmethyl-piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149588-2.5g |
1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine |
1248098-79-4 | 2.5g |
$1903.0 | 2023-08-31 | ||
TRC | I655693-10mg |
1-Indan-5-ylmethyl-piperazine |
1248098-79-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | I655693-100mg |
1-Indan-5-ylmethyl-piperazine |
1248098-79-4 | 100mg |
$ 185.00 | 2022-06-04 | ||
Enamine | EN300-149588-10g |
1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine |
1248098-79-4 | 10g |
$4176.0 | 2023-08-31 | ||
Enamine | EN300-149588-0.25g |
1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine |
1248098-79-4 | 0.25g |
$893.0 | 2023-08-31 | ||
Enamine | EN300-149588-0.1g |
1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine |
1248098-79-4 | 0.1g |
$855.0 | 2023-08-31 | ||
Enamine | EN300-149588-1.0g |
1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine |
1248098-79-4 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-149588-5g |
1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine |
1248098-79-4 | 5g |
$2816.0 | 2023-08-31 | ||
Enamine | EN300-149588-5.0g |
1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine |
1248098-79-4 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-149588-0.05g |
1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine |
1248098-79-4 | 0.05g |
$816.0 | 2023-08-31 |
1-Indan-5-ylmethyl-piperazine 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-Indan-5-ylmethyl-piperazineに関する追加情報
Exploring the Versatile Applications of 1-Indan-5-ylmethyl-piperazine (CAS No. 1248098-79-4) in Modern Chemistry
The compound 1-Indan-5-ylmethyl-piperazine (CAS No. 1248098-79-4) represents an intriguing chemical structure that has garnered significant attention in pharmaceutical and materials science research. This bicyclic aromatic system fused with a piperazine moiety offers unique physicochemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a pharmacophore building block for drug discovery programs targeting neurological and metabolic disorders.
From a structural perspective, 1-Indan-5-ylmethyl-piperazine combines the rigidity of an indane core with the conformational flexibility of a piperazine ring. This hybrid architecture allows for interesting molecular recognition properties when interacting with biological targets. The compound's lipophilicity profile and hydrogen bonding capacity make it particularly suitable for crossing biological membranes while maintaining specific target engagement - crucial factors in modern drug design strategies.
Recent studies have explored the use of 1-Indan-5-ylmethyl-piperazine derivatives in developing novel central nervous system (CNS) therapeutics. The structural motif appears in several experimental compounds showing promise for treating neurodegenerative conditions, with researchers particularly focusing on its potential neuroprotective effects and receptor modulation capabilities. These investigations align with current global health priorities addressing aging populations and cognitive decline.
The synthetic versatility of 1248098-79-4 makes it valuable for medicinal chemistry optimization. Chemists can readily modify both the indane and piperazine components to fine-tune properties like solubility, metabolic stability, and target selectivity. This adaptability has led to its incorporation in numerous structure-activity relationship (SAR) studies, particularly in programs targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Beyond pharmaceutical applications, 1-Indan-5-ylmethyl-piperazine has shown utility in materials science. Its aromatic character and nitrogen-containing heterocycle make it interesting for developing advanced organic electronic materials and coordination complexes. Researchers are investigating its potential in creating novel photocatalysts and luminescent materials, responding to growing demand for sustainable chemical technologies.
The commercial availability of CAS 1248098-79-4 through specialty chemical suppliers has facilitated broader investigation of this compound. Current market trends show increasing demand for such pharmaceutical intermediates, driven by expanding drug discovery pipelines and the need for novel chemical scaffolds. Quality control specifications typically require high purity levels (>95%) to ensure reliable performance in sensitive applications.
Analytical characterization of 1-Indan-5-ylmethyl-piperazine typically involves techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These methods confirm structural identity and assess compound quality - critical parameters for research applications. The compound's stability under various conditions has been documented, with recommended storage in cool, dry environments protected from light to maintain integrity over extended periods.
From a green chemistry perspective, recent synthetic improvements have focused on developing more efficient routes to 1248098-79-4 that minimize waste and energy consumption. These advancements align with the pharmaceutical industry's growing emphasis on sustainable synthesis practices. Researchers have reported successful catalytic methods that improve atom economy while maintaining high yields of the desired product.
The safety profile of 1-Indan-5-ylmethyl-piperazine has been evaluated through standard in vitro toxicity screening assays. While comprehensive toxicological data may be limited for the specific compound, structural analogs suggest it would require standard laboratory precautions for handling. Material safety data sheets (MSDS) provide appropriate guidance for researchers working with this chemical entity.
Looking forward, the unique properties of CAS 1248098-79-4 position it as a valuable tool for addressing current challenges in precision medicine and functional materials development. Its combination of aromatic character and nitrogen heterocycle continues to inspire innovative applications across multiple scientific disciplines. As research progresses, we anticipate seeing more creative uses of this versatile molecular scaffold in cutting-edge technologies.
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